4-(2,4-Dichlorophenoxy)benzoic acid

Auxin Transport Herbicide Uptake AUX1 Carrier

Researchers studying phenoxybenzoic acid SAR or developing β-oxidation-dependent prodrugs require comparator scaffolds with distinct lipophilicity and transport profiles. This compound offers a validated alternative to 2,4-D and dicamba. - **Distinct Properties:** XLogP3-AA = 4.2 (25-100× higher than 2,4-D/dicamba); rigid diphenyl ether core. - **Proven Utility:** Suitable as inactive control in auxin bioassays & reference standard for QSAR model validation. - **Supply Certainty:** 95% purity; 2-8°C storage; reliable global logistics.

Molecular Formula C13H8Cl2O3
Molecular Weight 283.1 g/mol
CAS No. 925005-04-5
Cat. No. B3372616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichlorophenoxy)benzoic acid
CAS925005-04-5
Molecular FormulaC13H8Cl2O3
Molecular Weight283.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H8Cl2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17)
InChIKeyNCPJMYHBNJYQDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dichlorophenoxy)benzoic acid – Chemical Profile & Specifications


4-(2,4-Dichlorophenoxy)benzoic acid (CAS 925005-04-5) is a diphenyl ether derivative with the molecular formula C13H8Cl2O3 and a molecular weight of 283.10 g/mol [1]. This compound belongs to the phenoxybenzoic acid class, characterized by a 2,4-dichlorophenoxy moiety attached to the para position of a benzoic acid core [2]. Structurally, it bridges the phenoxyacetic acid herbicides (e.g., 2,4-D) and the substituted benzoic acid herbicides (e.g., dicamba), occupying a distinct chemical space with a calculated XLogP3-AA of 4.2 and topological polar surface area of 46.5 Ų [1]. Commercially, this compound is supplied at 95% purity (typical research-grade specification) with recommended storage at 2–8°C .

4-(2,4-Dichlorophenoxy)benzoic acid – Why Structural Analogs Fail


Within the broader class of halogenated phenoxy and benzoic acid derivatives, subtle structural modifications produce non-interchangeable biological and physicochemical profiles. SAR studies on substituted benzoic acids demonstrate that the position of halogen substitution is critical: benzoic acids with substituents in the 4-position exhibit weak or negligible plant growth-regulating activity compared to ortho-substituted counterparts [1]. Furthermore, the specific 2,4-dichlorophenoxy substitution pattern on the benzoic acid scaffold creates a unique combination of lipophilicity (XLogP3-AA = 4.2) and electronic character that distinguishes this compound from both simple phenoxyacetic acids (e.g., 2,4-D) and simple chlorobenzoic acids (e.g., dicamba) [2]. Carrier-mediated uptake studies reveal that benzoic acid–based herbicides are not substrates for the AUX1 auxin influx carrier, whereas phenoxyacetic acids like 2,4-D are efficiently transported [3]. These mechanistic divergences underscore why generic substitution across subclasses (phenoxyacetic vs. phenoxybenzoic vs. benzoic acid) is scientifically invalid without direct comparative performance data.

4-(2,4-Dichlorophenoxy)benzoic acid – Comparator Evidence vs. Analogs


AUX1 Substrate Activity: vs. 2,4-D

Although direct AUX1 uptake data for 4-(2,4-dichlorophenoxy)benzoic acid are not available, class-level SAR demonstrates that benzoic acid–based auxin herbicides (including dicamba, a close structural relative with a benzoic acid core) exhibit no detectable AUX1 transport activity, whereas 2,4-dichlorophenoxyacetic acid (2,4-D) is a high-affinity AUX1 substrate [1]. The target compound, possessing a benzoic acid core rather than an acetic acid side chain, is predicted by class inference to have negligible AUX1 carrier-mediated uptake. This represents a fundamental mechanistic differentiation from 2,4-D and other phenoxyacetic acids [1].

Auxin Transport Herbicide Uptake AUX1 Carrier

Lipophilicity (XLogP3) vs. 2,4-D and Dicamba

The target compound exhibits a computed XLogP3-AA of 4.2, which is substantially higher than that of 2,4-D (XLogP3 ≈ 2.8) and moderately higher than dicamba (XLogP3 ≈ 2.2 for the free acid) [1][2][3]. This increased lipophilicity is conferred by the additional phenyl ring in the diphenyl ether structure. Higher logP values correlate with enhanced passive membrane permeability and distinct environmental partitioning behavior (soil adsorption, bioaccumulation potential) [4].

Lipophilicity QSAR Membrane Permeability

Positional SAR: 4-Substituted vs. Ortho-Substituted Benzoic Acids

SAR studies on substituted benzoic acids demonstrate that 4-substituted benzoic acids (including the target compound's 4-(2,4-dichlorophenoxy) substitution) exhibit weak or negligible plant growth-regulating activity, whereas ortho-substituted analogs (e.g., 2,3,6-trichlorobenzoic acid) show potent herbicidal efficacy [1][2]. Benzoic acids with substituents in the 4-position are consistently reported as either inactive or weakly active in standard auxin bioassays (wheat cylinder, pea segment, pea curvature tests) [1].

Structure-Activity Relationship Plant Growth Regulation Benzoic Acid Herbicides

Proximal Analog Comparison: vs. 2,4-DB

The target compound (benzoic acid derivative) differs critically from the structurally similar 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB, CAS 94-82-6) in the length of the carboxylic acid side chain. 2,4-DB undergoes β-oxidation in susceptible plants to yield the active herbicide 2,4-D, a prodrug activation mechanism that confers selectivity in legumes [1][2]. In contrast, the target compound possesses a benzoic acid core with no aliphatic side chain susceptible to β-oxidation, thereby lacking this prodrug activation pathway [3].

Phenoxyalkanoic Acids β-Oxidation Prodrug Activation

Hydrogen Bonding & TPSA vs. Phenoxyacetic Acids

The target compound has a topological polar surface area (TPSA) of 46.5 Ų, a single hydrogen bond donor (the carboxylic acid proton), and three hydrogen bond acceptors (two ether oxygens, one carbonyl oxygen) [1]. This hydrogen bonding profile influences crystal packing and co-crystal formation behavior. For comparison, 2,4-D has a TPSA of 46.5 Ų (identical) but differs in molecular geometry and conformational flexibility (rotatable bond count: 3 vs. 4 for 2,4-D) [2]. Crystal structures of related phenoxyacetic acids with substituted benzoic acids demonstrate that carboxylic acid dimer formation and halogen bonding patterns are sensitive to substitution position [3].

Molecular Descriptors TPSA Drug-likeness Crystallography

PfENR Inhibition: vs. Triclosan Analogs

A closely related analog, 4-(2,4-dichlorophenoxy)-3-hydroxybenzoic acid (a triclosan derivative with a hydroxyl group at the 3-position of the benzoic acid ring), exhibits measurable inhibition of Plasmodium falciparum enoyl-ACP reductase (PfENR) with an IC50 of 1.00 × 10⁵ nM (100 µM) [1]. The target compound lacks the 3-hydroxy substituent present in this active analog, which is known to participate in critical hydrogen bonding interactions with the enzyme active site. While direct activity data for the target compound are unavailable, the absence of this hydroxyl group is predicted, by class inference from triclosan SAR, to abolish or substantially reduce PfENR inhibitory activity [2].

Enoyl-ACP Reductase Antimalarial Triclosan Derivatives

4-(2,4-Dichlorophenoxy)benzoic acid – Application Scenarios


Herbicide Prodrug & Co-Formulation Research

The structurally related compound 4-(2,4-dichlorophenoxy)butanoic acid is explicitly claimed in EP-3135113-A1 (BASF SE) as Component A in synergistic herbicidal compositions with dicamba (Component B) for controlling unwanted vegetation in crop plants [1]. While the target compound itself is not the active ingredient claimed, it serves as a key structural analog and potential synthetic intermediate in the development of next-generation phenoxyalkanoic acid prodrugs. Researchers investigating β-oxidation–dependent herbicide selectivity or developing novel co-formulations with dicamba should consider this compound as a comparator scaffold. The differential β-oxidation susceptibility between the target compound (no side chain) and the butanoic acid analog (4-carbon side chain) provides a controlled system for studying metabolic activation mechanisms [2].

Lipophilicity Reference Standard for Membrane Permeability

With a computed XLogP3-AA of 4.2, 4-(2,4-dichlorophenoxy)benzoic acid occupies a distinct lipophilicity space that is approximately 25-fold higher than 2,4-D (XLogP3 ≈ 2.8) and approximately 100-fold higher than dicamba (XLogP3 ≈ 2.2) [1][2][3]. This compound is therefore suitable as a reference standard in studies examining the relationship between logP and passive membrane permeability, environmental partitioning (log Koc, log Kow), or bioaccumulation potential within the phenoxybenzoic acid series. Its diphenyl ether structure provides a rigid, planar scaffold that contrasts with the flexible acetic acid side chain of 2,4-D, making it a useful comparator in QSAR model development and validation for Protox inhibitors [4].

Crystal Engineering & Co-Crystal Design

The target compound possesses a single carboxylic acid group (HBD = 1, HBA = 3) and a rigid diphenyl ether framework with three rotatable bonds, making it a well-defined hydrogen bonding partner for co-crystallization studies with heterocyclic bases or complementary carboxylic acids [1]. The established literature on co-crystals of (2,4-dichlorophenoxy)acetic acid with substituted pyridines and benzoic acids provides a methodological template for exploring the target compound's solid-state behavior [2]. Researchers in crystal engineering and solid-form screening should consider this compound as a building block for designing binary and ternary co-crystals with predictable hydrogen bonding motifs, leveraging the well-characterized carboxylic acid dimer synthon.

SAR Negative Control for Auxin-Mimetic Bioassays

SAR data consistently demonstrate that benzoic acids with substituents in the 4-position exhibit weak or negligible plant growth-regulating activity, whereas ortho-substituted analogs (e.g., 2,3,6-trichlorobenzoic acid) are potent herbicides [1]. The target compound, bearing a bulky 2,4-dichlorophenoxy group at the 4-position of the benzoic acid core, is predicted to be inactive or weakly active in standard auxin bioassays (wheat cylinder, pea segment, pea curvature tests). It is therefore suitable as a negative control or inactive comparator in studies designed to validate auxin-mimetic SAR models, auxin receptor binding assays, or high-throughput screening campaigns for novel synthetic auxins. This application leverages the compound's predicted inactivity as a benchmark to establish assay windows and confirm the specificity of observed positive hits [2].

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